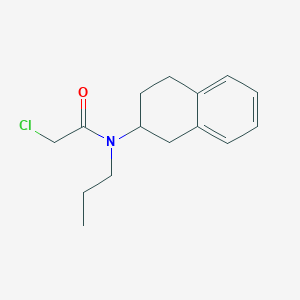

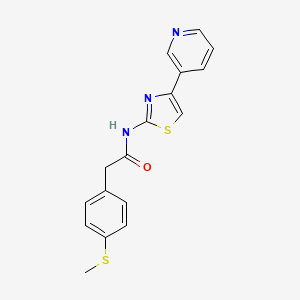

![molecular formula C22H23N5O2 B2755242 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide CAS No. 1358415-25-4](/img/structure/B2755242.png)

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of non-naturally occurring small molecules has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Research has been dedicated to synthesizing and evaluating the chemical properties of related triazoloquinoxaline derivatives. For instance, a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs Ugi four-component reactions and copper-catalyzed tandem reactions, demonstrating the compound's versatility in creating structurally varied scaffolds (An et al., 2017). This method highlights the efficiency and adaptability in accessing complex fused tricyclic structures from readily available materials.

Biological Evaluation and Potential Therapeutic Applications

Various analogues of triazoloquinoxaline, including structures closely related to 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide, have been synthesized and biologically evaluated for their potential as selective AMPA receptor antagonists. This includes the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173), revealing potent and selective AMPA receptor antagonism (Catarzi et al., 2004).

Another study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their potential as novel and rapid-acting antidepressant agents through their reduction of immobility in behavioral despair models in rats, alongside their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990). This research opens up avenues for developing new therapeutic agents targeting depressive disorders.

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . It has been found to intercalate with DNA, which is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .

Biochemical Pathways

Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it is able to reach the dna within cells, indicating that it is likely to be well-absorbed and distributed within the body .

Result of Action

The compound’s DNA intercalation activity leads to disruption of normal DNA functioning, including replication and transcription processes . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound has potential anticancer activity .

Biochemische Analyse

Biochemical Properties

It is known that similar triazoloquinoxaline derivatives have been found to intercalate with DNA, suggesting that this compound may interact with nucleic acids

Cellular Effects

Related compounds have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that similar compounds exert their effects at the molecular level through DNA intercalation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBCKLOEOVSSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)

![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)

![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)

![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)

![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)